molecular formula C17H19NO5S B6662556 2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid

2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid

Cat. No.: B6662556
M. Wt: 349.4 g/mol
InChI Key: ARPQAYBRCMKHRB-UHFFFAOYSA-N
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Description

2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, a carboxylic acid group, and a benzoyl group with a methylsulfinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylic acid group: This is often done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the benzoyl group: This step involves acylation reactions, typically using benzoyl chloride in the presence of a base like pyridine.

    Addition of the methylsulfinylmethyl group: This can be introduced through nucleophilic substitution reactions using methylsulfinylmethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfinylmethyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the methylsulfinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]thiophene-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11-15(17(20)21)8-14(23-11)9-18(2)16(19)13-6-4-5-12(7-13)10-24(3)22/h4-8H,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPQAYBRCMKHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN(C)C(=O)C2=CC=CC(=C2)CS(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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